1-(3-Chloro-4-fluorophenyl)propan-1-one chemical structure and IUPAC name
1-(3-Chloro-4-fluorophenyl)propan-1-one chemical structure and IUPAC name
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: This guide serves as a comprehensive technical resource on 1-(3-Chloro-4-fluorophenyl)propan-1-one, a halogenated aromatic ketone that functions as a critical intermediate in modern synthetic chemistry. Its value is particularly pronounced in the field of medicinal chemistry, where the precise arrangement of its substituents offers a unique scaffold for the development of novel therapeutic agents. This document moves beyond a simple recitation of facts, aiming to provide a deeper understanding of the causality behind its synthesis, the logic of its analytical characterization, and its potential applications. The content herein is structured to empower researchers with both the foundational knowledge and the practical insights required to effectively utilize this compound in their work.
Molecular Identity and Physicochemical Profile
A complete understanding of a chemical entity begins with its unambiguous identification and a summary of its physical properties, which dictate its handling, storage, and reactivity.
IUPAC Nomenclature and Common Synonyms
The systematic name for this compound, as defined by the International Union of Pure and Applied Chemistry (IUPAC), is 1-(3-chloro-4-fluorophenyl)propan-1-one . This name precisely delineates its structure: a propane-1-one backbone where the carbonyl carbon is attached to a phenyl ring, which is itself substituted with a chlorine atom at position 3 and a fluorine atom at position 4.
This compound may also be referred to by several synonyms in literature and commercial catalogs:
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3'-Chloro-4'-fluoropropiophenone
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Ethyl 3-chloro-4-fluorophenyl ketone
Chemical Structure and Salient Features
The molecule's architecture is centered on a benzene ring, the electronic properties of which are significantly modulated by its substituents. This modulation is the cornerstone of its utility in multi-step syntheses.
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Aromatic Core: The phenyl ring provides a rigid, planar scaffold.
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Halogen Substituents: The electron-withdrawing nature of both the chloro and fluoro groups deactivates the aromatic ring toward further electrophilic substitution. This is a crucial feature, as it prevents unwanted side reactions (e.g., polyacylation) during its synthesis.
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Propanoyl Group: This acyl group contains a reactive ketone functionality, which is a versatile handle for a multitude of subsequent chemical transformations.
Caption: Chemical structure of 1-(3-Chloro-4-fluorophenyl)propan-1-one.
Physicochemical Data
The following table summarizes key quantitative properties, essential for experimental design and safety assessments.
| Property | Value | Source(s) |
| CAS Number | 34911-51-8 | [1] |
| Molecular Formula | C₉H₈ClFO | [1][2] |
| Molecular Weight | 186.61 g/mol | [1][2] |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | 77 - 81 °C | [1] |
| Boiling Point | 267.7 ± 25.0 °C (Predicted) | [2] |
| Density | 1.289 ± 0.06 g/cm³ (Predicted) | [2] |
Synthesis via Friedel-Crafts Acylation: A Mechanistic Approach
The predominant and most industrially viable route to this ketone is the Friedel-Crafts acylation.[3][4] This classic electrophilic aromatic substitution reaction is reliable and well-understood, making it a trustworthy method for producing high-purity material.
Principles and Mechanistic Causality
The reaction proceeds by treating 1-chloro-2-fluorobenzene with propanoyl chloride using a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).
Why this methodology works:
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Catalyst Function: Aluminum chloride is a powerful Lewis acid that coordinates to the carbonyl oxygen of propanoyl chloride. This coordination polarizes the acyl chloride, leading to the formation of a highly electrophilic acylium ion (CH₃CH₂C⁺=O). This ion is the active electrophile that attacks the aromatic ring.[5]
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Substrate Reactivity & Regioselectivity: The starting material, 1-chloro-2-fluorobenzene, has two halogen substituents that are ortho, para-directing. However, they are also deactivating. The acylation occurs preferentially at the position para to the fluorine atom (and meta to the chlorine atom). This regioselectivity is governed by a combination of electronic and steric factors. The para position relative to fluorine is the most activated and sterically accessible site for the bulky acylium ion to attack.
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Self-Limiting Nature: A significant advantage of Friedel-Crafts acylation is that the product, an aromatic ketone, is substantially more deactivated than the starting material.[3] This deactivation prevents further acylation of the product ring, ensuring that mono-acylation is the overwhelmingly favored outcome, which simplifies purification and improves yield.
Validated Laboratory Synthesis Protocol
The following protocol outlines a standard, self-validating procedure for the synthesis and purification of the title compound.
Step 1: Reaction Assembly (Anhydrous Conditions)
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A three-neck flask, oven-dried and cooled under a nitrogen atmosphere, is fitted with a magnetic stirrer, a pressure-equalizing dropping funnel, and a condenser attached to a gas trap (to neutralize the HCl byproduct).
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Charge the flask with anhydrous aluminum chloride (1.2 eq.) and an inert solvent such as dichloromethane (DCM).
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Cool the stirred suspension to 0-5 °C using an ice-water bath. Maintaining low temperature during the initial steps is critical to control the exothermic reaction and prevent side-product formation.
Step 2: Acylium Ion Generation
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Slowly add propanoyl chloride (1.1 eq.) to the AlCl₃ suspension via the dropping funnel over 30 minutes. The temperature must be kept below 10 °C.
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Stir the resulting mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the electrophilic complex.
Step 3: Electrophilic Aromatic Substitution
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Add 1-chloro-2-fluorobenzene (1.0 eq.) dropwise to the reaction mixture, again maintaining the temperature at 0-5 °C.
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Upon completion of the addition, allow the mixture to warm to room temperature and stir for 3-5 hours. Reaction progress should be monitored by Thin Layer Chromatography (TLC).
Step 4: Quench and Aqueous Workup
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Carefully and slowly pour the reaction mixture into a beaker containing a slurry of crushed ice and concentrated HCl. This hydrolyzes the aluminum complexes and is highly exothermic.
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Transfer the mixture to a separatory funnel. Separate the organic layer.
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Extract the aqueous layer twice with DCM.
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Combine all organic layers and wash sequentially with dilute HCl, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.
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Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
Step 5: Purification
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The resulting crude solid is purified by recrystallization, typically from an ethanol/water mixture, to afford 1-(3-chloro-4-fluorophenyl)propan-1-one as a pure crystalline solid. The purity should be confirmed by HPLC and melting point analysis.
Synthesis and Purification Workflow
Caption: Step-by-step workflow for the synthesis and purification process.
Analytical Characterization: A Self-Validating System
To ensure the identity and purity of the synthesized material, a multi-technique analytical approach is required. Each technique provides a piece of the structural puzzle, and together they create a self-validating confirmation of the target compound.
Spectroscopic Confirmation
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¹H NMR (Proton NMR): The spectrum will confirm the presence of all proton environments. Key expected signals include a triplet around 1.2 ppm (3H, -CH₃), a quartet around 3.0 ppm (2H, -CH₂-), and a complex set of multiplets in the aromatic region (7.5-8.0 ppm) for the three distinct aromatic protons.
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¹³C NMR (Carbon NMR): This analysis will show nine distinct signals, corresponding to the nine unique carbon atoms in the molecule. The carbonyl carbon will appear significantly downfield (>195 ppm), with other characteristic signals for the aromatic and aliphatic carbons.
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Mass Spectrometry (MS): This technique confirms the molecular weight. The mass spectrum will show a molecular ion peak (M⁺) at m/z ≈ 186.6. Critically, due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak will be observed, providing definitive evidence for the presence of a single chlorine atom.
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Infrared (IR) Spectroscopy: IR analysis confirms the presence of key functional groups. A strong, sharp absorption band will be present in the range of 1680-1700 cm⁻¹, which is characteristic of an aryl ketone C=O stretch.
Purity Assessment
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High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity determination. Using a reversed-phase column (e.g., C18) with a suitable mobile phase (e.g., acetonitrile/water gradient), the purity can be quantified by measuring the area of the product peak relative to any impurity peaks. A purity level of >98% is typically expected for a recrystallized product.
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Melting Point Analysis: A sharp melting point range that aligns with the literature value (77-81 °C) is a strong indicator of high purity.[1]
Applications in Synthetic and Medicinal Chemistry
1-(3-Chloro-4-fluorophenyl)propan-1-one is primarily utilized as a versatile chemical intermediate . It is a building block for constructing more complex molecules, especially Active Pharmaceutical Ingredients (APIs). The 3-chloro-4-fluorophenyl moiety is a known pharmacophore in various drug candidates. The true value of this compound lies in the reactivity of its ketone group, which serves as a synthetic handle for numerous transformations:
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Reduction to form the corresponding chiral or achiral secondary alcohol.
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Reductive amination to introduce nitrogen-containing groups, forming substituted amines.
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Alpha-functionalization (e.g., bromination) to introduce a new reactive site for further elaboration.
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Condensation reactions to form larger carbon skeletons.
Its use as a starting material allows for the systematic introduction of the 3-chloro-4-fluorophenyl group into a target molecule, where this specific substitution pattern may be crucial for target binding, selectivity, or optimizing pharmacokinetic properties.
References
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PubChem. (n.d.). 1-(3-Chloro-4-fluorophenyl)propan-1-one. National Center for Biotechnology Information. Retrieved from [Link]
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Pharmaffiliates. (n.d.). 3-Chloro-1-(4-fluorophenyl)propan-1-one. Retrieved from [Link]
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PubChem. (n.d.). 3-(4-Chlorophenyl)-1-(3-fluorophenyl)propan-1-one. National Center for Biotechnology Information. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Friedel-Crafts Reactions. Retrieved from [Link]
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Jim Clark. (n.d.). Friedel-Crafts Acylation of Benzene. Chemguide. Retrieved from [Link]
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Land of Chemistry. (2023). Friedel Crafts Acylation Reaction of Chlorobenzene. YouTube. Retrieved from [Link]
